molecular formula C5H5BClNO2 B1587317 2-Chloropyridine-5-boronic acid CAS No. 444120-91-6

2-Chloropyridine-5-boronic acid

Cat. No.: B1587317
CAS No.: 444120-91-6
M. Wt: 157.36 g/mol
InChI Key: WPAPNCXMYWRTTL-UHFFFAOYSA-N
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Description

2-Chloropyridine-5-boronic acid is an organoboron compound with the molecular formula C5H5BClNO2. It is a derivative of pyridine, where a chlorine atom is substituted at the second position and a boronic acid group at the fifth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of 2-Chloropyridine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, where oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications in organic chemistry .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of palladium, which is required for the Suzuki–Miyaura coupling reaction . Additionally, the reaction conditions need to be exceptionally mild and functional group tolerant . The stability of the organoboron reagent is also an important factor that influences the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyridine-5-boronic acid typically involves the reaction of 2-chloropyridine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2-chloropyridine using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 2-Chloropyridine-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium periodate

Major Products:

    Aryl-Substituted Pyridines: Formed via Suzuki-Miyaura coupling

    Pyridine Alcohols/Ketones: Formed via oxidation reactions

    Functionalized Pyridines: Formed via nucleophilic substitution

Comparison with Similar Compounds

  • 2-Chloropyridine-3-boronic acid
  • 5-Chloropyridine-2-boronic acid
  • 6-Chloropyridine-3-boronic acid

Comparison: 2-Chloropyridine-5-boronic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Compared to its analogs, it offers distinct advantages in certain synthetic applications, particularly in the regioselective formation of carbon-carbon bonds .

Properties

IUPAC Name

(6-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAPNCXMYWRTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397214
Record name 2-Chloropyridine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444120-91-6
Record name 2-Chloropyridine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyridine-5-boronic acid
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Synthesis routes and methods I

Procedure details

In a flask replaced by nitrogen, tetrahydrofuran solution (80 g) of 5-bromo-2-chloropyridine (9.6 g, 50.0 mmol) was charged, and cooled at 10° C., and then n-hexane solution of n-butyllthium (15% by weight, 24.6 g, 57.5 mmol) was added dropwise at 10° C. Next, at 10° C., trimethoxyborane (5.7 g, 55.0 mmol) was added dropwise. After 30 minutes from adding dropwise, cooling bath was removed off, and the reaction mixture was stirred at room temperature overnight. However, 6-chloro-3-pyridylboronic acid could not be obtained.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Bromo-2-chloropyridine was treated with n-BuLi (1.6 M in hexanes, 12.0 mL, 19.1 mmol), triisopropyl borate (4.8 mL, 20.9 mmol) and HCl(aq) (2.7 N, 16.8 mL) as for 1 to give the title compound 4 (1.7 g, 60% yield) as a pink solid: 1H NMR (CD3OD) δ 8.58 (br s, 1H), 7.95 (br d, J=6.7 Hz, 1H), 7.95 (d, J=8 Hz, 1H). This material was used directly in Suzuki cross coupling reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
16.8 mL
Type
reactant
Reaction Step One
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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